Dimethyl (hydroxymethyl)phosphonate
Description
Conceptual Framework and Research Significance within Organophosphorus Chemistry
At its core, the significance of Dimethyl (hydroxymethyl)phosphonate in organophosphorus chemistry stems from its role as a key intermediate and a versatile reagent. myskinrecipes.com Organophosphorus compounds, a class of organic molecules containing a carbon-phosphorus bond, are integral to numerous chemical and biological processes. DMHMP, with its characteristic P-C bond, is a prime example of a phosphonate (B1237965), a subclass of organophosphorus compounds that are structurally analogous to phosphate (B84403) esters but are generally more resistant to hydrolysis.
The synthesis of DMHMP is most commonly achieved through the Pudovik reaction, a classic and efficient method for forming carbon-phosphorus bonds. researchgate.netnih.gov This reaction typically involves the addition of a compound with a labile P-H bond, such as dimethyl phosphite (B83602), to a carbonyl compound, in this case, formaldehyde (B43269) (often in the form of paraformaldehyde). researchgate.net The reaction can be catalyzed by a mild base, such as potassium carbonate. researchgate.net The general utility of this synthetic procedure has been confirmed for preparing a variety of α-hydroxyalkyl phosphonates.
The reactivity of the hydroxymethyl group in DMHMP allows for a wide range of subsequent chemical transformations. This hydroxyl functionality can be readily modified, enabling the introduction of various other functional groups and the construction of more complex molecular architectures. This versatility makes DMHMP a valuable precursor for the synthesis of a diverse array of organophosphorus compounds, including pesticides, flame retardants, and other specialty chemicals. myskinrecipes.comlookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 24630-67-9 |
| Molecular Formula | C₃H₉O₄P |
| Molecular Weight | 140.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 209.4 °C at 760 mmHg |
| Density | 1.246 g/cm³ |
| Flash Point | 80.469 °C |
| Solubility | Soluble in many organic solvents like alcohol and ether; insoluble in water. |
Note: The data in this table is compiled from various sources and represents typical values.
Interdisciplinary Relevance and Research Trajectories
The influence of this compound extends far beyond the traditional boundaries of organophosphorus chemistry, permeating a multitude of scientific disciplines. Its applications underscore its interdisciplinary significance and highlight promising avenues for future research.
One of the most prominent applications of DMHMP and its derivatives is in the field of materials science , particularly as flame retardants. myskinrecipes.comlookchem.com The phosphorus content of these compounds imparts flame-retardant properties to various polymers, including textiles, plastics, and foams. myskinrecipes.com When exposed to heat, they decompose to form a protective layer of phosphoric acid, which insulates the material from the heat source and inhibits combustion. sabtechmachine.com This has significant implications for enhancing fire safety in a wide range of consumer and industrial products.
In the realm of medicinal chemistry and drug discovery , α-hydroxy phosphonates, for which DMHMP is a fundamental building block, are recognized as privileged structures. nih.gov The phosphonate group can act as a stable mimic of the phosphate group found in many biological molecules, leading to the design of enzyme inhibitors and other biologically active compounds. Research has explored the use of phosphonates in the development of antiviral and anticancer agents. preprints.org
Furthermore, DMHMP serves as a crucial intermediate in the synthesis of certain pesticides , contributing to agricultural and pest control efforts. lookchem.com Its derivatives are utilized in the formulation of insecticides and fungicides.
The versatility of DMHMP also extends to its use in the synthesis of adhesives and coatings , where it can enhance durability and performance. myskinrecipes.com Its reactivity allows for its incorporation into polymer backbones, modifying the properties of the resulting materials.
Table 2: Key Research Findings Related to this compound
| Research Area | Key Findings |
|---|---|
| Synthesis | The Pudovik reaction, often using a mild base like potassium carbonate, is a highly efficient method for synthesizing DMHMP from dimethyl phosphite and paraformaldehyde. researchgate.net |
| Flame Retardancy | DMHMP and its derivatives act as effective flame retardants in polymers by forming a protective char layer upon combustion. myskinrecipes.comsabtechmachine.com |
| Medicinal Chemistry | The α-hydroxy phosphonate moiety derived from DMHMP is a key structural feature in the design of enzyme inhibitors and other bioactive molecules. nih.govpreprints.org |
| Materials Science | Incorporation of DMHMP into polymers can improve their thermal stability and adhesion properties. myskinrecipes.com |
Future research is likely to focus on developing greener and more sustainable synthetic routes for DMHMP and its derivatives, as well as exploring novel applications in areas such as catalysis, nanotechnology, and biomedicine. The continued investigation of this remarkable compound promises to unlock new scientific insights and technological advancements.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIERWUPLBOKSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453317 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24630-67-9 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Dimethyl Hydroxymethyl Phosphonate
Established Synthetic Routes and Reaction Conditions
The most common and well-established method for synthesizing DMHP is the hydrophosphonylation of formaldehyde (B43269), a variant of the Pudovik reaction. This reaction involves the addition of a P-H bond from a phosphite (B83602) across the carbonyl group of an aldehyde.
The synthesis of dialkyl (hydroxymethyl)phosphonates is frequently accomplished through the base-catalyzed reaction of a dialkyl phosphite with formaldehyde (often in its polymeric form, paraformaldehyde). researchgate.net In a typical procedure for DMHP, dimethyl phosphite is reacted with paraformaldehyde in a solvent like methanol (B129727). researchgate.net The reaction is facilitated by a mild base, with potassium carbonate being a commonly used catalyst. researchgate.net The base promotes the addition of the P-H bond of the dimethyl phosphite across the carbon-oxygen double bond of formaldehyde. wikipedia.org Other amine bases, such as triethylamine (B128534), are also effective catalysts for this transformation, which may require heating to achieve high conversion. chemicalbook.com The general reaction is versatile and can be applied to various aldehydes and phosphites to produce a range of α-hydroxyphosphonates. researchgate.net
The yield and purity of Dimethyl (hydroxymethyl)phosphonate are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time. For instance, in the synthesis of DMHP from dimethyl phosphite and formaldehyde, using an excess of formaldehyde can drive the reaction towards completion. lew.ro However, a significant excess may not substantially improve the yield beyond a certain point and is less economical. lew.ro
Temperature is another critical factor. While some protocols are effective at room temperature, others may require heating. researchgate.net In continuous flow systems, temperatures can be precisely controlled and may be higher than in batch reactors to accelerate the reaction rate. For example, a temperature of 125 °C has been identified as optimal in certain microfluidic reactor setups for DMHP synthesis. lew.ro The reaction time must also be sufficient to allow for high conversion; studies in flow chemistry have shown that a residence time of around 8 minutes can achieve yields over 95%. lew.ro Controlling the rate of reagent addition is also crucial, especially in large-scale reactions, to manage the significant exotherm that can occur, which helps to avoid the formation of acidic by-products. google.com
The choice and concentration of the catalyst can also influence the reaction's outcome. In some cases, using a higher concentration of a base catalyst can lead to undesired side reactions or rearrangements of the initial product. nih.gov
Table 1: Optimization of Reaction Parameters for DMHP Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal/Reported Value | Rationale/Outcome |
|---|---|---|---|---|
| Molar Ratio (Phosphite:Formaldehyde) | 1:1 | 1:1.5 | 1:1.2 | Excess formaldehyde promotes completion, but large excess gives diminishing returns. lew.ro |
| Catalyst | Potassium Carbonate | Triethylamine | Varies | Both are effective; choice depends on solvent, temperature, and scale. researchgate.netlew.ro |
| Temperature | Room Temperature | 90 °C | 125 °C (Flow) | Higher temperatures can increase reaction rates but must be controlled to prevent side reactions. researchgate.netchemicalbook.comlew.ro |
| Reaction Time | 1 hour (Batch) | 3 hours (Batch) | 8 minutes (Flow) | Time is optimized to maximize conversion while minimizing energy use and by-product formation. researchgate.netchemicalbook.comlew.ro |
Advanced Synthetic Approaches and Process Intensification
To overcome the limitations of traditional batch synthesis, such as heat dissipation and potential for runaway reactions, advanced manufacturing technologies like continuous flow synthesis have been developed.
Continuous flow chemistry using microfluidic reactors offers a safer, more efficient, and highly controllable method for producing this compound. lew.ro In this approach, solutions of the reactants—dimethyl phosphite and an alkaline formaldehyde solution containing a catalyst like triethylamine—are continuously pumped into a micromixer and then through a heated microreactor. lew.ro
The key advantages of this method include superior heat and mass transfer, which allows for precise temperature control and minimizes the formation of by-products. lew.ro This leads to a product with higher purity and yield. For DMHP, this process has achieved yields of 96.7% and purity of 99.2% under optimized conditions. lew.ro Furthermore, the small reactor volume enhances safety, and the process can be easily scaled up by operating the reactor for longer periods or by using multiple reactors in parallel, a concept known as "numbering-up". lew.ro This approach also reduces waste and labor costs, aligning with the principles of green chemistry. lew.ro
Table 2: Continuous Flow Synthesis of DMHP in a Microfluidic Reactor
| Parameter | Optimized Condition | Result |
|---|---|---|
| Molar Ratio (DMHP:HCHO) | 1:1.2 | - |
| Catalyst | Triethylamine (Et₃N) | - |
| Reaction Temperature | 125 °C | - |
| Reaction Time (Residence) | 8 minutes | - |
| Yield | - | 96.7% |
| Purity | - | 99.2% |
Data sourced from a study on hydroxymethyl phosphonate (B1237965) synthesis in a microfluidic reactor. lew.ro
The mechanism of the base-catalyzed synthesis of hydroxymethylphosphonates involves the deprotonation of the dialkyl phosphite by the base. academie-sciences.fr This generates a highly nucleophilic dialkyl phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde), forming a new phosphorus-carbon bond and a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.
The efficiency of the catalyst is crucial for facilitating the initial deprotonation step. academie-sciences.fr A variety of bases have been explored, including inorganic salts like potassium carbonate and potassium phosphate (B84403), and organic amines like triethylamine and diisopropylethylamine. researchgate.netgoogle.comacademie-sciences.fr The choice of catalyst can impact reaction rates and selectivity. For example, stronger bases or higher catalyst concentrations can sometimes promote side reactions. nih.gov The development of heterogeneous catalysts, such as magnesium oxide (MgO), offers advantages in terms of easier separation and catalyst recycling. academie-sciences.fr Mechanistic understanding allows for the selection of an appropriate catalyst system that maximizes reactivity and chemical efficiency while minimizing undesirable pathways. academie-sciences.fr
Derivatization Chemistry of this compound
This compound is a versatile intermediate due to the reactivity of its hydroxyl group. researchgate.net This functional group allows for a range of subsequent chemical modifications, or derivatizations, to produce other valuable organophosphorus compounds.
One common derivatization is the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, which can then be displaced by a nucleophile. This strategy has been used to synthesize azidomethyl dimethyl phosphonate, a precursor for other functionalized phosphonates. researchgate.net Another example involves the reaction of the hydroxyl group with an acyl chloride, such as methacryloyl chloride, to form an ester linkage. This has been employed to prepare the monomer dimethyl (methacryloyloxymethyl) phosphonate, which can then be polymerized. researchgate.net The hydroxyl group can also undergo acylation with various acyl chlorides or anhydrides to yield α-acyloxyphosphonates, a class of compounds that has been investigated for various applications. nih.gov These examples highlight the utility of DMHP as a foundational building block in organophosphorus chemistry.
Hydrolysis and Oxidation Reactions Leading to Phosphonic Acid Derivatives
The conversion of dialkyl phosphonates, including this compound, to their corresponding phosphonic acids is a fundamental transformation, often achieved through hydrolysis. This process typically occurs in a stepwise manner under acidic conditions. nih.govnih.gov
The acidic hydrolysis of phosphonate esters is a widely used method for preparing phosphonic acids. nih.gov The reaction proceeds via the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the ester's alkyl carbon. The cleavage of the first ester group results in a phosphonic acid monoester intermediate, which is then further hydrolyzed to the final phosphonic acid. The fission of the second P-O-C bond is often the rate-determining step in this two-step conversion. nih.gov
Kinetic studies on the acidic hydrolysis of related dialkyl α-hydroxybenzylphosphonates have shown that the reaction follows pseudo-first-order kinetics for both steps. nih.gov The rates of these reactions are influenced by substituents on the molecule. For instance, electron-withdrawing groups have been observed to increase the rate of hydrolysis, while electron-donating groups slow it down. nih.gov While specific kinetic data for this compound is not detailed in the provided sources, the general principles of dialkyl phosphonate hydrolysis apply. The process is typically carried out using concentrated mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures. nih.gov
Table 1: General Conditions for Acidic Hydrolysis of Dialkyl Phosphonates
| Reactant Class | Reagent | Conditions | Product Class |
| Dialkyl Arylphosphonates | Hydrochloric Acid (excess) | Reflux, 12 h | Arylphosphonic Acids nih.gov |
| Dimethyl Methylphosphonate (B1257008) | Acidic Hydrolysis | Not specified | Methylphosphonic Acid nih.gov |
| Dialkyl α-Hydroxybenzylphosphonates | Hydrochloric Acid | Varies (e.g., 6.5 h for completion) | α-Hydroxybenzylphosphonic Acid nih.gov |
This table illustrates general conditions for phosphonate hydrolysis based on related compounds as specific conditions for this compound were not explicitly detailed in the search results.
Oxidative coupling reactions of H-phosphonates represent another pathway, though distinct from simple hydrolysis. These reactions involve the oxidation of the P-H bond to form a reactive intermediate like a phosphorohalidate, which is then coupled with a nucleophile. However, this is more relevant to H-phosphonates rather than the pre-formed this compound.
Substitution Reactions and Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group of this compound is a key site for functionalization, allowing for its conversion into a variety of other groups through substitution reactions. This versatility makes it a valuable building block for more complex organophosphorus compounds.
A notable example is the conversion of the hydroxyl group to an azide (B81097). The synthesis of azidomethyl dimethyl phosphonate can be achieved from this compound. researchgate.net This transformation typically involves a two-step process: activation of the hydroxyl group, often by converting it into a better leaving group like a mesylate or tosylate, followed by nucleophilic substitution with an azide source, such as sodium azide. The use of triflates is noted as essential for good yields in related reactions, highlighting the importance of a highly reactive leaving group. researchgate.net
This reactivity allows for the introduction of nitrogen-containing functionalities, which is particularly useful in the synthesis of biologically active molecules and phosphonate-based peptidomimetics.
Table 2: Example of Hydroxyl Group Substitution
| Starting Material | Reagents/Steps | Product | Research Finding |
| This compound | 1. Activation of OH group (e.g., mesylation/tosylation) 2. Nucleophilic substitution with an azide source | Azidomethyl dimethyl phosphonate | The synthesis proceeds from the hydroxymethyl phosphonate, highlighting its utility as a precursor for functional group interconversion. researchgate.net |
Electrophilic Addition Reactions in Nucleoside Prodrug Synthesis
This compound plays a crucial role in the synthesis of phosphonate-containing nucleoside analogues, which are an important class of antiviral prodrugs. acs.orgnih.gov One key synthetic strategy involves the electrophilic addition of this compound to a furanoid glycal, a cyclic enol ether derived from a sugar. acs.orgnih.gov
In this reaction, the glycal acts as the nucleophile, and an electrophilic phosphorus species is generated from this compound. The process is typically mediated by an electrophilic reagent. The addition across the double bond of the glycal installs the phosphonomethoxy group at the anomeric carbon. acs.orgnih.gov
For example, phosphonomethoxy derivatives of d4T (stavudine) and ddC (zalcitabine) have been synthesized using this methodology. acs.orgnih.gov The synthesis involves the electrophilic addition to furanoid glycal 41, followed by a series of steps including oxidative deselenylation and deprotection of the phosphonate moiety. The resulting phosphonic acid can then be converted into a prodrug form, such as a bis(pivaloyloxymethyl) or bis(POC) prodrug, to enhance cell permeability and bioavailability. acs.orgnih.gov The use of such prodrug strategies can confer activity to nucleosides that are otherwise inactive due to inefficient monophosphorylation by cellular kinases. nih.gov
Table 3: Application in Nucleoside Prodrug Synthesis
| Reaction Type | Reactants | Key Steps | Product Class |
| Electrophilic Addition | This compound, Furanoid Glycal | 1. Electrophilic addition to glycal 2. Oxidative deselenylation 3. Deprotection 4. Conversion to bis(POC)-prodrug | Phosphonomethoxy Nucleoside Prodrugs acs.orgnih.gov |
Stereoselective Synthesis of Chiral Phosphonate Derivatives
The creation of chiral phosphonates, where the phosphorus atom or an adjacent carbon is a stereocenter, is of significant interest for developing stereochemically pure pharmaceuticals and other advanced materials. Several methods have been developed for the stereoselective synthesis of such compounds, sometimes starting from precursors related to this compound. mdpi.comnih.gov
One major strategy is the asymmetric phospha-aldol reaction (Abramov reaction), which involves the addition of a dialkyl phosphite to an aldehyde. mdpi.com The use of chiral catalysts, such as thiourethane derivatives of cinchon alkaloids, can induce enantioselectivity in the formation of α-hydroxyphosphonates. mdpi.com
Another approach involves the hydrophosphonylation of nucleoside-derived aldehydes. For instance, the addition of a phosphite to a protected 5'-aldehyde of cytosine arabinoside (ara-C) can yield 5'-hydroxy-5'-phosphonate derivatives. nih.gov The stereochemical outcome of this addition can be influenced by the protecting groups on the sugar moiety. For example, an acetonide-protected aldehyde predominantly gives the 5'R isomer, while a bis(TBS)-protected aldehyde favors the 5'S isomer. nih.gov Furthermore, using a Lewis acid like titanium tetrachloride (TiCl₄) can also alter the diastereoselectivity of the hydrophosphonylation reaction. nih.gov
Catalytic enantioselective desymmetrization of prochiral phosphonate esters is another advanced strategy. This method uses a chiral catalyst, such as a bifunctional iminophosphorane superbase, to selectively activate one of two enantiotopic leaving groups on the phosphorus atom, leading to a chiral phosphonate intermediate that can be further diversified. nih.gov While not directly starting from this compound, these methods illustrate the modern approaches to accessing P-chiral compounds. nih.govrsc.org
Table 4: Methods for Stereoselective Synthesis of Chiral Phosphonates
| Method | Reactants | Catalyst/Reagent | Stereochemical Control | Product |
| Asymmetric Phospha-Aldol Reaction | Aldehyde, Dialkyl Phosphite | Chiral Thiourethane Derivatives | Catalyst-induced enantioselectivity | Enantioenriched α-Hydroxyphosphonates mdpi.com |
| Diastereoselective Hydrophosphonylation | Protected 5'-Nucleoside Aldehyde, Phosphite | Protecting Groups (e.g., acetonide vs. bis-TBS) | Substrate-controlled diastereoselectivity nih.gov | Diastereomeric 5'-Hydroxy-5'-phosphonate Nucleosides nih.gov |
| Lewis Acid-Mediated Hydrophosphonylation | Protected 5'-Nucleoside Aldehyde, Phosphite | TiCl₄ | Reagent-controlled diastereoselectivity nih.gov | Diastereomeric 5'-Hydroxy-5'-phosphonate Nucleosides nih.gov |
| Catalytic Desymmetrization | Prochiral Phosphonate Ester, Nucleophile | Chiral Iminophosphorane Superbase | Catalyst-controlled enantioselective substitution | Enantioenriched P-Stereogenic Phosphonates nih.gov |
Mechanistic Studies of Dimethyl Hydroxymethyl Phosphonate and Its Derivatives
Reaction Mechanism Elucidation for Synthetic Transformations
The synthesis of α-hydroxyphosphonates like DMHP is most commonly achieved through the Pudovik reaction, a nucleophilic addition of a dialkyl phosphite (B83602) to an aldehyde. In the case of DMHP, dimethyl phosphite reacts with formaldehyde (B43269). The mechanism is typically base-catalyzed.
The general steps of the base-catalyzed Pudovik reaction are:
Deprotonation: A base abstracts the acidic proton from dimethyl phosphite, generating a highly nucleophilic phosphite anion.
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new carbon-phosphorus bond and results in an alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base used or a protic solvent, to yield the final α-hydroxyphosphonate product, DMHP.
A green synthesis approach using a microfluidic reactor has been developed for producing various hydroxymethyl phosphonates (HPs), including DMHP. lew.ro This method allows for precise control over reaction conditions, overcoming issues like strong heat release and by-product formation common in batch processes. lew.ro The optimization of molar ratios, temperature, and reaction time in these systems is critical for achieving high yield and purity. lew.ro For instance, the synthesis of DMHP was optimized to achieve a yield of 96.7% and purity of 99.2%. lew.ro
Analogous reactions, such as the synthesis of α-hydroxy-benzylphosphonates from dialkyl phosphites and benzaldehyde (B42025) derivatives, follow a similar mechanistic pathway. nih.gov Furthermore, biocatalysts like lipase (B570770) (CAL-B) have been employed to accelerate the synthesis of related α-aminophosphonates, demonstrating an environmentally friendly alternative that proceeds at room temperature. researchgate.net
Enzymatic Interaction Mechanisms of Phosphonate (B1237965) Analogs
Phosphonates are structural mimics of phosphates and often function as potent inhibitors or alternative substrates for enzymes that process phosphate-containing molecules. Their increased hydrolytic stability compared to phosphate (B84403) esters makes them valuable tools for studying enzymatic mechanisms. rsc.org
Competitive Inhibition and Conformational Change: Phosphonate analogues can act as competitive inhibitors by binding to the active site of an enzyme. For example, (R)- and (S)-configured phosphonate analogues of the tetrahedral intermediate of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) reaction are competitive inhibitors with respect to both of the enzyme's substrates. nih.gov The binding of the more potent (R)-phosphonate inhibitor induces significant conformational changes in the active site, which appears to be crucial for its strong inhibitory effect. nih.gov This highlights how enzymes can use conformational flexibility to bind diverse ligands. nih.gov
Mechanism-Based Inhibition: By replacing the anomeric oxygen with a methylene (B1212753) group, non-hydrolyzable phosphono sugar nucleotide analogues can be created. These act as mechanism-based inhibitors of glycosyltransferases, enzymes crucial for controlling glycosylation. rsc.org These analogues can be synthesized efficiently using nucleotidylyltransferases, which are capable of coupling nucleotides with phosphonate analogues of sugar-1-phosphates. rsc.org
Covalent Modification: Some phosphonate analogs act as irreversible inhibitors by covalently modifying the enzyme's active site. Phosphonate analogs of the natural acetylcholinesterase (AChE) inhibitor cyclophostin (B1669515) have been shown to phosphorylate the active site serine residue of human AChE. nih.gov This modification inactivates the enzyme, which is responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov
Enzymatic C-P Bond Cleavage: Bacteria have evolved specific enzymatic pathways to metabolize the chemically stable carbon-phosphorus (C-P) bond of phosphonates. tamu.edu There are three primary, mechanistically distinct enzyme systems for this purpose:
Phosphonate Hydrolases (Phosphonatases): These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase (PaldH), cleave the C-P bond of substrates that have an electron-withdrawing β-carbonyl group. The mechanism for PaldH involves a Schiff base formation with a lysine (B10760008) residue, followed by nucleophilic attack and C-P bond cleavage, utilizing a dimetal center and a conserved histidine residue that activates a water molecule. tamu.edu
C-P Lyase Complex: This is a multi-protein system that can cleave the C-P bond of a wider range of phosphonates, including those without activating functional groups. The exact mechanism is complex and still under investigation but is known to be a radical-based process.
Oxidative Pathway: Some bacteria utilize an oxidative pathway for C-P bond cleavage.
The table below summarizes the interaction of various phosphonate analogs with different enzymes.
| Phosphonate Analog Type | Target Enzyme | Mechanism of Interaction | Reference |
| Tetrahedral Intermediate Analogs | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | Competitive inhibition; induces conformational changes. | nih.gov |
| Sugar Nucleotide Analogs | Glycosyltransferases | Mechanism-based competitive inhibition. | rsc.org |
| Cyclophostin Analogs | Acetylcholinesterase (AChE) | Irreversible inhibition via phosphorylation of active site serine. | nih.gov |
| 3-Phospho-D-glycerate Analog | Phosphoglycerate Kinase | Acts as a substrate; binding efficiency depends on the dianionic state. | nih.gov |
| Phosphonoacetaldehyde | Phosphonoacetaldehyde Hydrolase (PaldH) | Substrate for C-P bond cleavage via a Schiff base mechanism. | tamu.edu |
Thermal Degradation Mechanisms in Flame Retardant Applications
Phosphonate compounds, including derivatives of DMHP, are effective flame retardants for various polymers. Their mechanism of action is often multifaceted, involving processes in both the condensed (solid) phase and the gas phase during combustion.
Condensed-Phase Mechanism: In the solid phase, the primary mechanism involves promoting the formation of a protective char layer. The thermal decomposition of phosphonates generates phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix. This process alters the decomposition pathway of the polymer, suppressing the formation of flammable volatile products and instead forming a thermally stable, insulating char. doi.org
For example, in copolymers of methyl methacrylate (B99206) (MMA) with a phosphonate comonomer, the presence of the phosphonic acid group significantly alters the thermal decomposition of the polymethyl methacrylate (PMMA). doi.org It suppresses the typical depolymerization of PMMA and leads to char formation through reactions like transesterification, anhydride (B1165640) formation, and cyclization. doi.org This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and preventing the escape of flammable gases into the flame zone.
Gas-Phase Mechanism: In the gas phase, phosphorus-containing radicals (e.g., PO•, HPO•) are released during the decomposition of the phosphonate flame retardant. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion cycle in the flame. nih.govnih.gov By interrupting these chain reactions, the flame chemistry is inhibited, leading to a reduction in heat release and eventual flame extinction. This "flame poisoning" effect is a key component of their flame retardant action. nih.gov
The introduction of phosphonate groups can significantly reduce the heat release capacity and total heat release of polymers, as demonstrated by microscale combustion calorimetry. doi.org The effectiveness of the flame retardant action depends on the chemical environment of the phosphonate group within the polymer structure. specificpolymers.com
The table below outlines the dual-phase flame retardant mechanisms.
| Phase | Mechanism | Effect | Reference |
| Condensed Phase | Catalyzes dehydration and cross-linking, leading to char formation. | Forms an insulating barrier, reduces flammable volatiles. | doi.orgspecificpolymers.com |
| Gas Phase | Releases phosphorus-containing radicals (PO•, HPO•). | Scavenges H• and OH• radicals, inhibiting flame propagation. | nih.govnih.gov |
Catalytic Decomposition Pathways of Organophosphorus Simulants
The catalytic decomposition of organophosphorus compounds, including nerve agent simulants like dimethyl methylphosphonate (B1257008) (DMMP), is a critical area of research for decontamination technologies. DMMP is structurally similar to DMHP and serves as an excellent model for studying decomposition mechanisms. Metal oxides, particularly those with variable valence states like CeO₂, are highly effective catalysts. mdpi.com
The decomposition of DMMP on metal oxide surfaces, such as CuO/CeO₂, typically proceeds via the following pathway:
Adsorption and Nucleophilic Attack: The DMMP molecule adsorbs onto the catalyst surface. The reaction is initiated by a nucleophilic attack on the phosphorus atom. This attack is often carried out by surface hydroxyl groups or lattice oxygen on the metal oxide. mdpi.comresearchgate.net
P-O Bond Cleavage: The nucleophilic attack leads to the cleavage of a P-OCH₃ (methoxy) bond, which is a key step in the detoxification process. mdpi.comresearchgate.net This results in the formation of gaseous methanol (B129727) and surface-bound methyl phosphonate species. mdpi.com
Further Decomposition and Oxidation: The surface-bound phosphonate species can undergo further P-O bond cleavage. The released methoxy (B1213986) groups and the methyl group attached directly to the phosphorus can be subsequently oxidized by the catalyst. On variable-valence metal oxides like CeO₂ and CuO, these organic fragments are oxidized to less harmful products such as carbon dioxide (CO₂) and water (H₂O). mdpi.com The phosphorus is left on the surface as non-volatile phosphate (POₓ) species. mdpi.com
The synergistic effect between different metal oxides, such as in CuO-CeO₂ catalysts, is crucial for high catalytic activity. The interaction between copper and cerium promotes electron transfer and enhances the mobility of surface oxygen, which facilitates the oxidation steps. mdpi.commdpi.com This bimetallic synergism provides a low-energy reaction path, significantly improving the catalyst's performance compared to single-metal oxides. mdpi.com Metal-organic frameworks (MOFs) containing active metal-hydroxyl sites, such as Zn(II)-OH, have also been shown to be highly effective catalysts for the hydrolysis of organophosphorus agents, mimicking the active sites of metalloenzymes. acs.org
The table below details the key steps in the catalytic decomposition of DMMP on a metal oxide surface.
| Step | Description | Key Intermediates/Products | Reference |
| 1. Adsorption | DMMP adsorbs onto active sites on the metal oxide surface. | Surface-adsorbed DMMP | mdpi.com |
| 2. Nucleophilic Attack | Surface hydroxyl groups or lattice oxygen attack the phosphorus center. | Pentacoordinate phosphorus intermediate | mdpi.comresearchgate.net |
| 3. P-OCH₃ Bond Cleavage | The P-O ester bond breaks, releasing a methoxy group. | Gaseous methanol, surface-bound methyl phosphonate | mdpi.comresearchgate.net |
| 4. Oxidation | Organic fragments are oxidized by the catalyst. | CO₂, H₂O, surface POₓ species | mdpi.commdpi.com |
Advanced Applications and Functional Materials Derived from Dimethyl Hydroxymethyl Phosphonate
Polymeric Systems and Flame Retardancy Enhancement
Integration into Polymer Matrices for Improved Thermal Stability and Reduced Flammability
Dimethyl (hydroxymethyl)phosphonate (DMHP) and its derivatives are utilized as effective flame retardants in various polymeric systems. Their incorporation into polymer matrices enhances thermal stability and curtails flammability. This is achieved through mechanisms that operate in both the condensed and gas phases during combustion.
In the condensed phase, the thermal decomposition of phosphonates leads to the formation of phosphoric and polyphosphoric acids. psu.edu These acidic species promote char formation on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatile compounds. mdpi.com The effectiveness of char formation is a significant factor in the flame retardant performance of these additives. mdpi.com For instance, the addition of a phosphonate (B1237965) polyol to thermoplastic polyurethane (TPU) resulted in a 351.9% increase in mass retention, indicating enhanced char formation. researchgate.net
In the gas phase, phosphorus-containing radicals, such as PO•, are released during the pyrolysis of the phosphonate compounds. mdpi.com These radicals interfere with the chain reactions of combustion in the flame, effectively quenching the fire. mdpi.com
The integration of these compounds can be achieved through either additive or reactive methods. In the additive approach, the phosphonate is physically blended with the polymer. In the reactive method, the phosphonate, often functionalized with reactive groups like hydroxyls, is chemically incorporated into the polymer backbone.
Research has demonstrated the efficacy of phosphonate derivatives in various polymers. For example, a study on flax fiber reinforced plastics (FFRPs) showed a significant improvement in flame retardancy, with the Limiting Oxygen Index (LOI) increasing to 30.4 with the addition of 10 wt% of dimethyl methyl phosphonate (DMMP). researchgate.net Similarly, in polyurethane and polyisocyanurate rigid foams, s-triazine phosphonates have been identified as promising flame-retardant candidates.
Synergistic Effects in Composite Flame Retardant Formulations
The flame retardant efficacy of this compound derivatives can be significantly amplified through synergistic interactions with other compounds, particularly those containing nitrogen. mdpi.com This phosphorus-nitrogen (P-N) synergism is a well-established principle in flame retardancy, where the combined effect of the two elements is greater than the sum of their individual contributions. psu.edu
Nitrogen-containing compounds, such as those based on triazine, act in both the condensed and gas phases. mdpi.com In the condensed phase, they can contribute to char formation. In the gas phase, they release non-flammable gases like ammonia, which dilute the flammable volatiles and oxygen in the flame. mdpi.com
When combined, phosphorus and nitrogen compounds exhibit a cooperative effect. The phosphoric acid generated from the phosphonate can catalyze the charring process promoted by the nitrogen compound, leading to a more stable and insulating char layer. psu.edu This enhanced char formation restricts the release of flammable gases and limits the heat transfer to the underlying polymer.
An example of this synergy is seen in the use of triazine-phosphonate derivatives. These compounds, which contain both phosphorus and nitrogen within the same molecule, have been shown to be highly effective flame retardants for cotton fabrics and other polymers. nih.gov The interaction between the phosphorus and nitrogen components leads to a more efficient flame retardant action than either component alone. mdpi.com
Furthermore, synergistic effects have also been observed with other materials. For instance, the combination of a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-based derivative with modified sepiolite (B1149698) in a poly(ethylene oxide)–poly(butylene adipate-co-terephthalate) matrix resulted in enhanced thermal stability and flame retardancy. researchgate.net The addition of montmorillonite (B579905) (MMT) to a phenolic resin containing dimethyl methyl phosphonate (DMMP) also demonstrated a synergistic effect by promoting the formation of more extensive carbonization layers during combustion. researchgate.net
The table below summarizes the synergistic effects observed in different flame retardant formulations.
| Flame Retardant System | Polymer Matrix | Observed Synergistic Effect | Reference |
| Phosphorus-Nitrogen (P-N) Compounds | Various | Enhanced char formation and gas phase inhibition. | psu.edumdpi.com |
| Triazine-Phosphonate Derivatives | Cotton Fabric | Increased flame retardancy through combined P-N action. | nih.gov |
| DOPO-derivative and Sepiolite | PEO/PBAT | Improved thermal stability and flame retardancy. | researchgate.net |
| DMMP and Montmorillonite (MMT) | Phenolic Resin | Promoted formation of extensive char layers. | researchgate.net |
Structure-Activity Relationships in Triazine-Phosphonate Derivatives for Flame Retardancy
The effectiveness of triazine-phosphonate derivatives as flame retardants is intrinsically linked to their molecular structure. Understanding the structure-activity relationship is crucial for designing more efficient flame retardant systems. Key structural features that influence their performance include the nature of the substituents on both the triazine ring and the phosphonate group.
Research into different triazine-phosphonate derivatives has provided insights into how structural modifications impact their thermal degradation pathways and, consequently, their flame retardant mechanism. For example, a study comparing diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) and dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy) methyl phosphonate (TPN3) revealed that despite differences in their decomposition, they both produce a common major product that contributes to reducing the flammability of cotton fabric. nih.gov The investigation of these two derivatives, with their distinct substituents, allows for the elucidation of structure-activity relationships. nih.gov
The type of linkage between the triazine and phosphonate moieties is also a critical factor. The presence of a P-C bond in some derivatives, achieved through a Michaelis-Arbuzov rearrangement, offers high thermal stability. mdpi.com The electron-withdrawing nature of the phosphonate groups can facilitate further derivatization of the triazine ring, allowing for the creation of bridged structures with altered P:N ratios, which in turn influences their flame retardant behavior. mdpi.com
The thermal stability of the derivative itself is a key determinant of its mode of action. Derivatives that decompose at temperatures corresponding to the polymer's decomposition can effectively release flame-inhibiting species into the gas phase. Conversely, those that are more thermally stable are more likely to act in the condensed phase by promoting char formation.
The following table presents a comparison of different triazine-phosphonate derivatives and their structural features relevant to flame retardancy.
| Derivative | Key Structural Feature | Implication for Flame Retardancy | Reference |
| Diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) | Direct P-C bond to triazine ring | Contributes to a specific thermal degradation pathway. | nih.govnih.gov |
| Dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy) methyl phosphonate (TPN3) | P-O-C linkage to triazine ring | Leads to a different decomposition mechanism compared to TPN1, yet produces a common flame-retarding product. | nih.govnih.gov |
| 2,4,6-trisdiethoxyphosphinyl-1,3,5-triazine (HEPT) | Multiple phosphonate groups | Electron-withdrawing nature facilitates further derivatization to create bridged structures with tailored P:N ratios. | mdpi.com |
Medicinal Chemistry and Biological Activity Investigations
Precursors for Biologically Active Phosphonate Compounds
This compound (DMHP) serves as a versatile starting material for the synthesis of a wide array of biologically active phosphonate compounds. nih.govacs.org Phosphonates are recognized as effective mimics of phosphates, which are ubiquitous in biological systems. frontiersin.org The key structural feature of phosphonates is the stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by phosphatases, unlike the oxygen-phosphorus (O-P) bond in phosphates. cardiff.ac.uk This inherent stability makes phosphonate analogues of biological phosphates attractive candidates for drug development.
The hydroxymethyl group in DMHP provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This is particularly relevant in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of compounds that have demonstrated significant antiviral activity. frontiersin.org In these structures, the phosphonate group mimics a nucleoside monophosphate, enabling the compound to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs. cardiff.ac.uk
The synthesis of these biologically active molecules often involves multi-step chemical processes where DMHP or its derivatives are key intermediates. For instance, the electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal is a step in the synthesis of phosphonomethoxy derivatives of nucleosides like d4T and ddC. nih.govacs.org
The biological potential of phosphonates extends beyond antiviral applications. They have been investigated for their roles as enzyme inhibitors, with the phosphonate moiety acting as a transition-state analogue for enzymatic reactions involving phosphates. frontiersin.org
The following table highlights some biologically active compounds for which DMHP can be considered a precursor.
| Compound Class | Biological Target/Activity | Role of Phosphonate Group | Reference |
| Acyclic Nucleoside Phosphonates (ANPs) | Viral polymerases (e.g., HIV reverse transcriptase, HBV polymerase) | Mimics nucleoside monophosphate, bypassing initial phosphorylation. | frontiersin.orgcardiff.ac.uk |
| Phosphonomethoxy Derivatives of Nucleosides | Antiviral (e.g., against HIV) | Serves as a key structural component for antiviral activity. | nih.govacs.org |
| Enzyme Inhibitors | Various enzymes utilizing phosphate (B84403) substrates | Acts as a stable mimic of the phosphate group in the enzyme's active site. | frontiersin.org |
Antiviral Drug Development and Nucleoside Phosphonate Prodrug Synthesis
A significant challenge in the development of phosphonate-based antiviral drugs is their poor oral bioavailability and low cell permeability. cardiff.ac.ukchimerix.com At physiological pH, the phosphonate group is typically deprotonated, resulting in a negatively charged molecule that does not readily cross cell membranes. cardiff.ac.uk To overcome this limitation, a prodrug approach is widely employed, and this compound derivatives are instrumental in this strategy.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For nucleoside phosphonates, the prodrug strategy involves masking the negatively charged phosphonate group with lipophilic moieties. These moieties are designed to be cleaved off by cellular enzymes, releasing the active phosphonate drug inside the target cell.
Several prodrug strategies have been developed, including the synthesis of:
Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) esters: These are common prodrug moieties that are attached to the phosphonate group. For example, the bis(POC)-prodrug of a phosphonomethoxy derivative was synthesized by coupling the phosphonic acid with chloromethylisopropyl carbonate. nih.govacs.org
Alkoxyalkyl esters: These prodrugs, such as hexadecyloxypropyl (HDP) and octadecyloxyethyl (ODE) esters, disguise the phosphonate as a lysophospholipid, enhancing gastrointestinal uptake and plasma circulation time. chimerix.com This approach has been shown to markedly increase the in vitro antiviral activity of acyclic nucleoside phosphonates. chimerix.com
Amino acid phosphoramidates: This strategy involves linking an amino acid to the phosphonate group via a P-N bond.
The synthesis of these prodrugs often starts with a phosphonate diester, such as a dimethyl or diethyl phosphonate, which is then hydrolyzed to the corresponding phosphonic acid. This phosphonic acid is subsequently coupled with the desired promoiety. For example, the synthesis of a POM-prodrug involved the coupling of a PMEA benzyloxy monoester with chloromethyl pivalate. acs.org
The development of these prodrugs has led to clinically validated antiviral agents for the treatment of HIV, hepatitis B (HBV), and hepatitis C (HCV). nih.gov
The table below provides examples of nucleoside phosphonate prodrugs and the strategies used in their synthesis.
| Prodrug Type | Example Moiety | Rationale | Reference |
| Ester Prodrugs | Pivaloyloxymethyl (POM), Isopropoxycarbonyloxymethyl (POC) | Masks the negative charge of the phosphonate to improve cell permeability. | nih.govacs.org |
| Alkoxyalkyl Esters | Hexadecyloxypropyl (HDP), Octadecyloxyethyl (ODE) | Mimics lysophospholipids to enhance oral absorption and cell uptake. | chimerix.com |
| Amino Acid Phosphoramidates | Various amino acids | Utilizes amino acid transporters for improved cellular uptake. | frontiersin.org |
Table of Compounds
Anticancer Research and Cell Proliferation Inhibition by Derivatives
The core structure of phosphonates is a valuable scaffold in medicinal chemistry for the development of new anticancer agents. Derivatives synthesized from precursors like DMHP have shown significant potential in inhibiting the growth of various cancer cell lines. The stability of the carbon-phosphorus (C-P) bond makes these compounds resistant to enzymatic degradation, a desirable trait for therapeutic molecules. mdpi.com
Researchers have synthesized and evaluated numerous phosphonate derivatives for their antitumor activities. In one study, a series of fifteen novel phosphonate derivatives were designed and tested. nih.gov Several of these compounds demonstrated notable inhibitory effects against specific human cancer cell lines. For instance, compounds 4e and 4n were particularly effective against A-549 (lung carcinoma) cells, while compound 4c showed significant activity against SGC-7901 (gastric cancer) cells. nih.gov Furthermore, compounds 4l and 4n exhibited potent activity against EC-109 (esophageal carcinoma) cells. nih.gov
In another line of research, hydroxymethylene-(phosphinyl)phosphonates (HMPPs) were synthesized and evaluated for their in vitro anti-tumor properties. These molecules displayed encouraging antiproliferative activities against human breast, pancreas, and lung cancer cell lines. nih.gov Similarly, acylated derivatives of dialkyl α-hydroxy-benzylphosphonates have been shown to elicit a moderate cytostatic effect against a range of tumor cell lines, including those of the breast, skin, prostate, colon, and lung. nih.gov The general strategy involves modifying the core phosphonate structure to enhance lipophilicity and cell uptake, thereby improving bioavailability and antitumor efficacy. nih.gov
Inhibitory Effects of Phosphonate Derivatives on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (μmol·L⁻¹) | Source |
|---|---|---|---|---|
| Compound 4e | A-549 | Lung Carcinoma | 8.7 ± 0.8 | nih.gov |
| Compound 4n | A-549 | Lung Carcinoma | 8.2 ± 1.0 | nih.gov |
| Compound 4c | SGC-7901 | Gastric Cancer | 9.8 ± 0.9 | nih.gov |
| Compound 4l | EC-109 | Esophageal Carcinoma | 9.5 ± 0.6 | nih.gov |
| Compound 4n | EC-109 | Esophageal Carcinoma | 9.4 ± 0.5 | nih.gov |
Enzyme Inhibition Studies by Phosphonic Acid-Containing Analogs
Phosphonates are widely recognized for their ability to act as mimics of natural phosphate esters, which allows them to function as effective enzyme inhibitors. mdpi.com Their structural similarity to the transition state of phosphorylated intermediates in enzymatic reactions enables them to bind tightly to enzyme active sites. mdpi.com This property is particularly relevant in the inhibition of serine hydrolases, a large class of enzymes that includes acetylcholinesterase (AChE). nih.gov
Analogs derived from phosphonates have been synthesized to study and inhibit enzymes like human AChE, which is critical for neurotransmission. nih.gov For example, phosphonate analogs of cyclophostin (B1669515), a natural AChE inhibitor, have been developed. Kinetic analysis of these synthetic analogs reveals that they act as irreversible inhibitors, phosphorylating the catalytic serine residue in the enzyme's active site. nih.gov The mechanism involves both a binding step and a subsequent slow inactivation step. nih.gov The stability of the phosphonate structure ensures that once the enzyme is modified, it is not easily hydrolyzed or reactivated, leading to potent and lasting inhibition. nih.gov
Agrochemical Development and Related Research
The unique chemical properties of organophosphorus compounds, including derivatives of DMHP, make them valuable in agriculture. mdpi.com
This compound is a known intermediate in the production of certain herbicidal compounds. lew.ro Notably, it has been utilized in the synthesis of glyphosate, one of the most widely used broad-spectrum herbicides. lew.ro The general synthetic pathway involves the phosphonylation of a molecule containing a hydroxymethyl group. For example, a process for preparing N-phosphonomethylglycine (glyphosate) involves reacting N-(hydroxymethyl)formamide with a phosphite (B83602) ester, demonstrating a key step where the P-C bond is formed from a hydroxymethyl precursor. google.com This highlights the role of DMHP and similar structures as foundational building blocks in the chemical manufacturing of important agrochemicals.
The mechanism of enzyme inhibition by phosphonates is also the basis for their application in developing insecticidal agents. nih.gov Many potent insecticides, such as malathion, are organophosphorus compounds that function by irreversibly inhibiting acetylcholinesterase (AChE) in insects. nih.gov The inhibition of this enzyme disrupts the nervous system, leading to insect mortality. nih.gov Phosphonate analogs synthesized from precursors like DMHP show similar AChE-inhibiting properties. mdpi.comnih.gov By designing phosphonates that selectively target insect AChE over mammalian AChE, researchers can develop effective and safer insecticides.
Polymerization Science and Advanced Material Innovations
The reactivity of the hydroxyl group in DMHP allows for its conversion into functionalized monomers suitable for polymerization, opening avenues for the creation of advanced phosphorus-containing polymers with unique properties.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. This method has been successfully applied to phosphonate-functionalized monomers derived from DMHP. rsc.orgresearchgate.net
Specifically, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been reported. rsc.org This monomer is created by functionalizing the hydroxyl group of DMHP with a polymerizable methacrylate (B99206) group. The polymerization of MAPC1, typically using a dithioester as the chain transfer agent, proceeds with good control, allowing for the synthesis of well-defined homopolymers (PMAPC1). rsc.orgresearchgate.net The resulting phosphorus-containing polymers have potential applications in various fields, including as flame retardants and hydrophilic materials. rsc.org The successful application of RAFT polymerization to these monomers demonstrates a robust pathway for creating novel, functional polymeric materials. rsc.orgresearchgate.netresearchgate.net
RAFT Polymerization of Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)
| Parameter | Condition/Value | Source |
|---|---|---|
| Monomer | Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | rsc.orgresearchgate.net |
| Polymerization Method | Reversible Addition-Fragmentation chain-Transfer (RAFT) | rsc.orgresearchgate.net |
| Chain Transfer Agent | Dithioester | rsc.orgresearchgate.net |
| Solvent | DMF (Dimethylformamide) | rsc.org |
| Temperature | 70 °C | rsc.org |
| Resulting Polymer | Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) | rsc.org |
| Molecular Weight Range | 8,000 to 24,000 g·mol⁻¹ | rsc.orgresearchgate.net |
| Outcome | Good control over molecular weight and polymer architecture | rsc.org |
Synthesis of Functionalized Phosphorus-Containing Polymer Architectures
The synthesis of functionalized phosphorus-containing polymers is a significant area of research, driven by the unique properties these materials impart, such as flame retardancy and enhanced adhesion. This compound (DMHP) serves as a valuable precursor for creating polymerizable monomers, which can then be incorporated into various polymer architectures.
One common strategy involves the conversion of the hydroxymethyl group of a dialkyl (hydroxymethyl)phosphonate into a polymerizable functional group, such as a (meth)acrylate. For instance, diethyl (hydroxymethyl)phosphonate can be reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to produce diethyl (hydroxymethyl)phosphonate methacrylate (DEMMP). rsc.org A similar reaction can be employed with this compound to yield dimethyl(methacryloyloxy)methyl phosphonate (MAPC1). This monomer can then undergo polymerization to form poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1).
The controlled radical polymerization technique, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been successfully applied to monomers like MAPC1. rsc.org The RAFT polymerization of MAPC1, using dithioester chain transfer agents, allows for good control over the molecular weight and architecture of the resulting polymer. rsc.org Such controlled polymerization processes are crucial for designing polymers with specific properties and complex architectures, like block copolymers. rsc.org The resulting phosphonate-containing polymers can be further modified, for example, through hydrolysis of the phosphonate ester groups to yield poly((methacryloyloxy)methyl phosphonic acid), expanding the range of potential applications. rsc.org
These phosphorus-containing monomers can be copolymerized with other vinyl monomers to tailor the properties of the final material. For example, copolymers of phosphonated (meth)acrylates have been incorporated into polymers like poly(vinylidene fluoride) (PVDF) to act as adhesion promoters and anticorrosion inhibitors. rsc.org
Below is a table summarizing the synthesis of a phosphonated methacrylate monomer and its subsequent polymerization.
| Monomer Synthesis | Reactants | Product | Polymerization Method | Resulting Polymer |
| Esterification | Diethyl (hydroxymethyl)phosphonate, Methacryloyl chloride, Triethylamine | Diethyl (hydroxymethyl)phosphonate methacrylate (DEMMP) | Free Radical Polymerization | Poly(DEMMP) |
| Esterification | This compound, Methacryloyl chloride, Triethylamine | Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT Polymerization | Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) |
Polytransesterification in Polymer Backbone Formation
Polytransesterification is a key polycondensation reaction used to synthesize polyesters and, relevant to this context, polyphosphonates. This method involves the reaction of a diester with a diol, or the self-condensation of a hydroxy-ester, with the elimination of a small alcohol molecule to form the polymer chain.
In the context of phosphorus-containing polymers, high molecular weight poly(alkylene phosphonate)s can be synthesized through the transesterification of polyphosphonate oligomers. capes.gov.br A common approach involves the initial reaction of a dialkyl phosphonate, such as dimethyl phosphonate, with a diol. capes.gov.brmdpi.com This reaction forms low molecular weight oligomers with, ideally, methyl phosphonate end groups. capes.gov.br However, this step can be complicated by a side reaction that produces phosphonic acid end groups, which are unreactive in the subsequent transesterification and thus limit the final molecular weight of the polymer. capes.gov.br
To achieve high molecular weight polymers, these oligomers can be subjected to a catalyzed transesterification reaction at elevated temperatures and under vacuum to drive the removal of the volatile alcohol byproduct (e.g., methanol). capes.gov.br This process drives the equilibrium towards the formation of long polymer chains.
The structure of this compound, containing both a reactive hydroxyl group and phosphonate ester groups, presents interesting possibilities for its use in polytransesterification. The hydroxyl group allows DMHP to act as a diol or a chain extender, reacting with other ester-containing monomers to be incorporated into a polymer backbone. wikipedia.org In a polycondensation reaction with a dicarboxylic acid or its derivative, the hydroxyl group of DMHP would participate in ester bond formation, leading to a polyester (B1180765) with pendent dimethyl phosphonate groups.
Alternatively, under conditions that favor transesterification of the phosphonate ester, the methyl groups could be displaced by diols to form a polyphosphonate backbone. The presence of the hydroxymethyl group adds another layer of complexity and potential for creating branched or cross-linked structures if it also participates in the polymerization.
Other Emerging Research Applications
Phosphonate-containing compounds are widely recognized for their efficacy as corrosion and scale inhibitors in various industrial applications, particularly in aqueous systems. mdpi.commdpi.comnih.gov The mechanism of corrosion inhibition by phosphonates generally involves the formation of a protective film on the metal surface. mdpi.comresearchgate.net This film acts as a barrier, preventing the interaction of the metal with corrosive species in the environment.
Research has shown that hydroxymethylphosphonic acid, the hydrolysis product of this compound, is an effective corrosion inhibitor. mdpi.com The protective action is attributed to the ability of the phosphonate group to adsorb onto the metal surface, often an oxide layer, and form a stable, passivating film. mdpi.comresearchgate.net In some cases, these phosphonates can form insoluble complexes with metal ions (like iron), which precipitate onto the surface and repair pores in the existing oxide layer. researchgate.net
The general structure of phosphonic acids allows them to chelate metal ions, which contributes to their protective capabilities. mdpi.com The presence of a hydroxyl group, as in hydroxymethylphosphonic acid, can further enhance the adsorption and stability of the protective film. Compositions containing di-(phosphonomethyl) formal, which can be synthesized from precursors related to hydroxymethylphosphonic acid, have also been patented for their utility as corrosion inhibitors in aqueous systems. mdpi.com
The table below summarizes findings from studies on phosphonate-based corrosion inhibitors.
| Inhibitor Type | Metal | Inhibition Mechanism | Key Findings |
| 1-Hydroxy-ethane-1,1-diphosphonic acid (HEDP) | Carbon Steel | Precipitation of insoluble iron complexes and repair of the oxide layer. researchgate.net | Efficiency is concentration-dependent; excess inhibitor can be detrimental. researchgate.net |
| Hydroxymethylphosphonic acid derivatives | - | Formation of a passivating film on the metal surface. mdpi.com | Effective in aqueous systems for corrosion control. mdpi.com |
| Aminomethylene phosphonates | - | Adsorption onto crystal nuclei of scale, preventing growth; film formation for corrosion control. rsc.org | Widely used in industrial water treatment. rsc.org |
The unique chemical properties of this compound and its derivatives make them promising candidates for advanced formulations of adhesives and lubricants.
In the field of adhesives , phosphonic acids and their esters are known to act as effective adhesion promoters, particularly for bonding organic coatings and adhesives to metal surfaces. capes.gov.brnih.gov The phosphonate group can form strong interactions, including covalent bonds, with metal oxide layers, creating a robust interface between the substrate and the adhesive polymer. nih.gov Monomers derived from this compound, such as the (meth)acrylate esters discussed in section 4.4.2, can be incorporated into adhesive resin formulations. rsc.org When these functional monomers are part of the polymer network of the adhesive, they are less likely to migrate or leach out, ensuring long-term durability of the adhesive bond. capes.gov.br The use of such polymerizable adhesion promoters is a key strategy in developing high-performance, self-priming adhesive systems. capes.gov.br
In lubricant technology, phosphorus-containing compounds have a long history of use as anti-wear and extreme pressure additives. google.com Recent research has explored the use of phosphonate additives with specific functional groups to enhance their performance, particularly with modern materials like diamond-like carbon (DLC) coatings. researchgate.netbohrium.comnii.ac.jp A study on phosphonate additives featuring hydroxyl groups demonstrated their effectiveness in reducing both friction and wear for ta-C/ta-C tribopairs under boundary lubrication. researchgate.netelsevierpure.com The additives with phosphonate structures and hydroxy groups were found to react tribochemically with the ta-C coating to form a low-shear, hard tribolayer on the surface. researchgate.netelsevierpure.com This finding is directly relevant to this compound, which contains both a phosphonate group and a hydroxyl group within the same molecule. This dual functionality suggests its potential as a highly effective lubricant additive, capable of both surface adsorption via the hydroxyl group and formation of a protective phosphate-based film.
Advanced Analytical Characterization in Dimethyl Hydroxymethyl Phosphonate Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of DMHMP, offering non-destructive and highly detailed information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Purity and Structural Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of DMHMP. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, researchers can gain a comprehensive understanding of the molecule's framework.
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, in a related compound, diethyl (hydroxymethyl)phosphonate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at approximately 1.34 ppm, corresponding to the six protons of the two methyl groups in the ethyl esters. rsc.org A multiplet around 4.17 ppm is attributed to the four methylene (B1212753) protons of the ethyl groups, and a doublet at about 3.91 ppm arises from the two protons of the hydroxymethyl group, with the splitting caused by coupling to the phosphorus atom. rsc.org A singlet for the hydroxyl proton is also observed around 4.5 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in DMHMP gives a distinct signal, and its chemical shift is indicative of its bonding environment.
³¹P NMR is particularly powerful for phosphorus-containing compounds like DMHMP. It provides a direct window into the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of DMHMP exhibits a characteristic chemical shift that confirms the presence of the phosphonate (B1237965) group. For example, the bioconversion of a related epoxide to an unsaturated phosphonate product showed a distinct shift in the ³¹P NMR spectrum, confirming the transformation at the phosphorus center. mdpi.com The analysis of H/D isotope effects on ¹H and ³¹P NMR chemical shifts can also be used to study the self-association of phosphonic acids through hydrogen bonds. researchgate.net
Table 1: Representative NMR Data for Hydroxymethylphosphonate Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 1.34 | triplet | 7.1 | -CH₃ |
| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 3.91 | doublet | J(P-H) = 5.9 | P-CH₂-OH |
| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 4.17 | multiplet | 7.4 | -O-CH₂-CH₃ |
| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 4.5 | singlet | -OH | |
| ³¹P | Dimethyl phosphite (B83602) | CDCl₃ | 11.1 | P |
This table presents illustrative data for related compounds to demonstrate the application of NMR spectroscopy. Actual values for DMHMP may vary.
Mass Spectrometry (MS) for Molecular Weight Validation and Byproduct Identification
Mass spectrometry (MS) is a critical technique for determining the molecular weight of DMHMP and for identifying any impurities or byproducts. chemicalbook.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum provides direct confirmation of the compound's molecular weight. For DMHMP (C₃H₉O₄P), the calculated exact mass is 140.02384576 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the molecule's connectivity. Furthermore, MS is highly sensitive and can detect trace amounts of byproducts that may have formed during synthesis or degradation, which is crucial for quality control.
Table 2: Mass Spectrometry Data for Dimethyl (hydroxymethyl)phosphonate
| Parameter | Value | Reference |
| Molecular Formula | C₃H₉O₄P | nih.gov |
| Molecular Weight | 140.07 g/mol | nih.gov |
| Exact Mass | 140.02384576 Da | nih.gov |
| Monoisotopic Mass | 140.02384576 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups. In the IR spectrum of DMHMP, characteristic absorption bands are expected for the P=O (phosphoryl), C-O (ether), O-H (hydroxyl), and C-H (alkane) bonds. The presence and position of these bands can confirm the successful synthesis of the compound and the integrity of its key functional groups. For instance, the biotransformation of a phosphonate derivative was monitored using IR spectroscopy, where changes in the spectrum indicated the conversion of the starting material. mdpi.com
Table 3: Characteristic Infrared Absorption Frequencies for DMHMP
| Functional Group | Bond | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3600-3200 (broad) |
| Alkane | C-H stretch | 3000-2850 |
| Phosphoryl | P=O stretch | 1250-1200 |
| Ether | C-O stretch | 1100-1000 |
| Phosphonate | P-O-C stretch | 1050-970 |
This table provides expected ranges for the functional groups present in DMHMP.
Chromatographic Methods for Purity Quantification and Degradation Product Profiling
Chromatographic techniques are essential for separating DMHMP from reactants, solvents, and byproducts, thereby allowing for its purification and the quantification of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. bldpharm.com
In a study on the synthesis of hydroxymethyl phosphonates, gas chromatography was used to determine the purity of the final products, which was found to be greater than 99%. lew.ro The method involved a temperature-programmed oven to ensure the separation of all components. lew.ro For thermally unstable compounds, derivatization can be employed to make them suitable for GC analysis. For example, the thermally unstable dimethyl methylphosphonate (B1257008) carbanion was analyzed by GC after derivatization with trimethylsilylchloride. nih.gov
These chromatographic methods can also be used to profile the degradation products of DMHMP under various conditions, providing insights into its stability and degradation pathways. The development of a GC method for phosphorus-containing pesticide metabolites, including phosphonates, highlights the utility of this technique for analyzing complex mixtures. d-nb.info
Table 4: Exemplary Chromatographic Conditions for Phosphonate Analysis
| Technique | Column | Mobile/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | 5% OV-210 on Gas Chrom Q | Hydrogen and Air | Flame-Photometric Detector (Phosphorus mode) | Purity and degradation product analysis |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/Water gradient | UV or MS | Purity quantification and impurity profiling |
X-ray Crystallographic Analysis of this compound Derivatives
While obtaining single crystals of DMHMP itself may be challenging, X-ray crystallography of its derivatives provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the crystal lattice. This technique has been successfully applied to various phosphonate derivatives. For instance, the crystal structure of diethyl 6-uracilmethylphosphonate, a related phosphonate derivative, was determined by X-ray analysis, confirming the connectivity and stereochemistry of the molecule. researchgate.net Similarly, the structures of other phosphonate complexes have been elucidated, providing valuable information on bonding and intermolecular interactions. mdpi.com These studies on derivatives offer crucial insights into the structural possibilities and intermolecular interactions that DMHMP itself might exhibit.
Environmental Research and Degradation Pathways of Phosphonates
Studies on Environmental Degradation Pathways and Mechanisms
The degradation of phosphonates in the environment can occur through several pathways, primarily hydrolysis, photolysis, and microbial degradation. The inherent stability of the C-P bond makes these compounds resistant to simple chemical breakdown. msu.ru
Hydrolysis: The hydrolysis of phosphonate (B1237965) esters, which involves the cleavage of the C-O bond of the ester group, can occur under both acidic and basic conditions. nih.govresearchgate.net For instance, studies on dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally related to dimethyl (hydroxymethyl)phosphonate, show that it undergoes hydrolysis to produce methylphosphonic acid and methanol (B129727). researchgate.netnih.gov The rate of this reaction is influenced by temperature and pH. nih.govfigshare.com Research on the hydrolysis of DMMP in hot-compressed water indicated a pseudo-first-order reaction, with an activation energy of 90.17 ± 5.68 kJ/mol. researchgate.netnih.gov This process is significant as it can lead to the formation of more stable, less toxic compounds. researchgate.net
Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant pathway for the removal of phosphonates from aquatic environments. researchgate.net Studies have shown that phosphonates in solution can be converted to orthophosphates through photodegradation, a process that is notably enhanced by the presence of iron (Fe(III)) and is influenced by pH. researchgate.netnih.gov For several nitrogen-containing phosphonates, photodegradation using a middle-pressure mercury lamp resulted in transformation products like aminomethylphosphonic acid (AMPA) and orthophosphate. researchgate.net The half-life for this process varies depending on the specific phosphonate, pH, and the presence of catalysts like iron. nih.gov
Half-life of Various Phosphonates under UV Irradiation
| Condition | pH | Half-life (minutes) |
|---|---|---|
| Without Iron | 3 | 15 - 35 |
| Without Iron | 5-6 | 10 - 35 |
| Without Iron | 10 | 50 - 75 |
| With 3.6 µM Iron | 3 | 5 - 10 |
| With 3.6 µM Iron | 5-6 | 5 - 15 |
| With 3.6 µM Iron | 10 | 35 - 60 |
Data adapted from a study on the photodegradation of NTMP, EDTMP, DTPMP, and HDTMP. nih.gov
Microbial Degradation: The C-P bond in phosphonates is exceptionally resistant to enzymatic cleavage, but certain microorganisms have evolved pathways to break it. nih.gov Prokaryotic microorganisms, in particular, are capable of phosphonate biodegradation. msu.runih.govresearchgate.net One of the key mechanisms is the C-P lyase pathway, which directly cleaves the carbon-phosphorus bond. msu.runih.gov This ability is more common in Gram-negative bacteria than in Gram-positive bacteria. msu.ru Bacteria can utilize phosphonates as a phosphorus source, which is especially important in phosphate-limited environments. nih.govcapes.gov.br Research has identified several bacterial strains capable of degrading various natural and xenobiotic phosphonates. capes.gov.br
Environmental Fate Modeling and Risk Assessment Methodologies for Phosphonates
Environmental fate models are computational tools used to predict the distribution, transformation, and concentration of chemicals in the environment. researchgate.netrsc.org These models integrate data on a chemical's properties, emission rates, and the characteristics of the environmental system to estimate Predicted Environmental Concentrations (PECs). heraproject.com
For phosphonates, a key factor in their environmental fate is their strong tendency to adsorb to surfaces, such as sewage sludge and sediments. researchgate.netheraproject.com This adsorption significantly influences their removal from the water column in wastewater treatment plants (WWTPs). heraproject.comnih.gov While biodegradation of phosphonates in WWTPs is generally considered to be low, removal efficiencies can be high due to this adsorption process. heraproject.comnih.gov
Risk assessment for phosphonates involves comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on organisms are unlikely to occur. nih.gov The PEC/PNEC ratio is a key metric; a ratio below 1 suggests a low environmental risk. nih.gov
A comprehensive environmental risk assessment for several phosphonates used in detergents (HEDP, ATMP, EDTMP, and DTPMP) was conducted in the Netherlands. nih.gov This assessment, following the EU Technical Guidance Document, concluded that the environmental risk of these phosphonates is low in areas with properly functioning sewage treatment plants, with all PEC/PNEC ratios being well below 1. nih.gov The HERA (Human & Environmental Risk Assessment on ingredients of household cleaning products) project also assessed the risk of phosphonates and found that their use in household detergents typically results in risk characterization ratios of less than one for all environmental compartments. heraproject.com
Key Parameters in Phosphonate Environmental Risk Assessment
| Parameter | Description | Relevance to Phosphonates |
|---|---|---|
| Predicted Environmental Concentration (PEC) | The estimated concentration of a chemical in various environmental compartments (water, soil, sediment). | Calculated using models that account for high adsorption to sludge and sediment. heraproject.com |
| Predicted No-Effect Concentration (PNEC) | The concentration of a substance that is not expected to cause adverse effects on the ecosystem. | Derived from chronic ecotoxicity data for different trophic levels. heraproject.com |
| Adsorption | The process by which chemicals bind to solid surfaces. | A primary removal mechanism for phosphonates in wastewater treatment and natural systems. researchgate.netheraproject.com |
| Biodegradation | The breakdown of organic matter by microorganisms. | Generally slow for phosphonates in standard wastewater treatment but possible by specific microbial pathways. msu.ruheraproject.com |
| Photodegradation | Degradation by light. | A potentially significant removal mechanism in surface waters, though often not fully accounted for in conservative risk assessments. researchgate.netheraproject.com |
Although extensive data exists for common phosphonates like HEDP and DTPMP, specific environmental fate and risk assessment data for this compound is less available in the public literature. However, the general principles of high adsorption and resistance to rapid biodegradation are expected to apply. Further research is needed to fully characterize the environmental behavior and potential risks of this specific compound. heraproject.com
Q & A
Q. What are the standard laboratory synthesis methods for dimethyl (hydroxymethyl)phosphonate, and what are their respective yields?
this compound can be synthesized via multiple routes:
- Esterification with paraformaldehyde : Reacting dimethyl phosphite with paraformaldehyde in methanol yields the product quantitatively .
- Microfluidic reactor-based synthesis : A continuous method using triethylamine (10 mol%) as a catalyst achieves high efficiency by promoting esterification between hydroxyl-containing phosphonates and carboxylic acids, minimizing side reactions .
- Traditional batch synthesis : Alternative routes using methanol as a reactant report yields of 74–97%, depending on reaction conditions and purification steps .
Recommendation : For scalability and reproducibility, microfluidic reactors reduce reaction time and improve control over stoichiometry compared to batch methods .
Q. What safety precautions are necessary when handling this compound in research settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose in sealed containers .
- Emergency Protocols : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .
Note : The compound is not classified as hazardous under GHS, but its reactivity with strong oxidizers requires caution .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in esterification reactions?
- Catalyst Selection : Triethylamine (10 mol%) in microfluidic systems enhances reaction rates and selectivity .
- Temperature Control : Maintaining 40–60°C prevents thermal degradation of intermediates .
- Solvent Choice : Methanol or DCM (dichloromethane) optimizes solubility and reduces side products .
- Residence Time in Flow Reactors : Adjusting flow rates in microfluidic setups ensures complete conversion .
Data Contradiction : Yields vary between 74% (batch) and 97% (flow systems) due to differences in mixing efficiency and catalyst loading .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm structural integrity and identify impurities (e.g., unreacted dimethyl phosphite) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (140.07 g/mol) and detects trace byproducts .
- Chromatography : HPLC or GC-MS quantifies purity and monitors degradation products during storage .
Best Practice : Standardize sample preparation (e.g., deuterated solvents for NMR) to ensure reproducibility .
Q. How does the use of microfluidic reactors impact the synthesis efficiency of this compound compared to traditional batch methods?
- Advantages of Microreactors :
-
Scalability via numbering-up instead of volume scaling .
Case Study : A continuous microfluidic synthesis achieved near-quantitative yields with minimal purification, outperforming batch methods (74–97%) .
Q. What are the common side reactions or byproducts encountered during the synthesis of this compound, and how can they be mitigated?
- Use molecular sieves to absorb water and shift equilibrium toward product formation .
- Post-synthesis purification via vacuum distillation or column chromatography .
- Side Reactions : Oxidation under acidic conditions can degrade the product; neutral pH conditions are recommended .
Q. In what types of advanced organic syntheses is this compound employed as a key intermediate?
- Click Chemistry : Serves as a precursor for triflate derivatives used in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
- Phosphonated Polymers : Incorporated into copolymers for biomedical applications (e.g., drug delivery) .
- Enzyme Inhibitors : Functionalized to create phosphonate-based inhibitors targeting FBPase or HIV-1 proteases .
Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?
- Root Cause Analysis : Compare catalyst loading, solvent purity, and reaction duration .
- Reproducibility Checks : Replicate methods under controlled conditions (e.g., inert atmosphere, standardized equipment).
- Data Normalization : Report yields relative to starting material purity and analytical method accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
